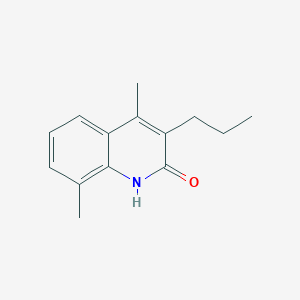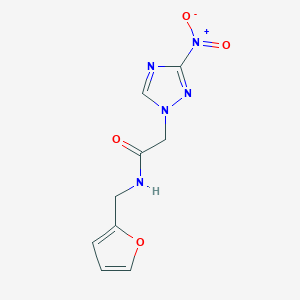
ethyl (5-tert-butyl-3-isoxazolyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate, also known as Butylate, is a carbamate pesticide used to control weeds and insects in crops. It was first introduced in the 1960s and has been widely used in agriculture since then.
作用机制
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is essential for the proper functioning of the nervous system. By inhibiting AChE, Ethyl (5-tert-butyl-3-isoxazolyl)carbamate causes an accumulation of the neurotransmitter acetylcholine, leading to overstimulation of the nervous system and ultimately paralysis of the target organism.
Biochemical and Physiological Effects:
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate has been shown to have a range of biochemical and physiological effects on organisms. In insects, it causes paralysis and death by disrupting the nervous system. In mammals, including humans, Ethyl (5-tert-butyl-3-isoxazolyl)carbamate can cause a range of effects, including nausea, vomiting, diarrhea, and respiratory distress. Long-term exposure to Ethyl (5-tert-butyl-3-isoxazolyl)carbamate has been associated with an increased risk of cancer.
实验室实验的优点和局限性
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate is a widely used pesticide, and as such, there is a wealth of information available on its properties and effects. This makes it a useful tool for studying the effects of pesticides on organisms and ecosystems. However, the use of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate in lab experiments is limited by its toxicity and potential health risks. Careful handling and disposal procedures must be followed to minimize the risk of exposure.
未来方向
There are several areas of research that could be pursued to further our understanding of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate and its effects. These include:
1. Developing alternative pesticides that are less toxic and have fewer health risks.
2. Investigating the potential use of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate in the treatment of Alzheimer's disease.
3. Studying the effects of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate on non-target organisms, including beneficial insects and wildlife.
4. Examining the long-term effects of exposure to Ethyl (5-tert-butyl-3-isoxazolyl)carbamate on human health, particularly with regard to cancer risk.
5. Developing new methods for the synthesis of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate that are more efficient and environmentally friendly.
In conclusion, Ethyl (5-tert-butyl-3-isoxazolyl)carbamate is a widely used pesticide that has been extensively studied for its pesticidal properties. Its mechanism of action involves inhibiting the activity of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately paralysis of the target organism. While Ethyl (5-tert-butyl-3-isoxazolyl)carbamate has advantages in lab experiments, its use is limited by its toxicity and potential health risks. Further research is needed to fully understand the effects of Ethyl (5-tert-butyl-3-isoxazolyl)carbamate and to develop alternative pesticides that are less toxic and have fewer health risks.
合成方法
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate can be synthesized by reacting tert-butylamine, ethyl chloroformate, and hydroxylamine hydrochloride in a solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
科学研究应用
Ethyl (5-tert-butyl-3-isoxazolyl)carbamate has been extensively studied for its pesticidal properties. It has been shown to be effective against a wide range of weeds and insects, including grasses, broadleaf weeds, and aphids. Ethyl (5-tert-butyl-3-isoxazolyl)carbamate is also being studied for its potential use in the treatment of Alzheimer's disease.
属性
IUPAC Name |
ethyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-5-14-9(13)11-8-6-7(15-12-8)10(2,3)4/h6H,5H2,1-4H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCROCXEJQRURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NOC(=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353885 |
Source


|
| Record name | ST50938758 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate | |
CAS RN |
55808-21-4 |
Source


|
| Record name | ST50938758 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5653856.png)
![N-(5-chloro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5653857.png)
![N~1~-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-N~2~-methyl-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5653866.png)
![1-{4-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-4-oxobutanoyl}azepane](/img/structure/B5653867.png)
![(4S)-N-ethyl-4-{[(2-fluorophenyl)acetyl]amino}-1-(1H-imidazol-4-ylmethyl)-L-prolinamide](/img/structure/B5653868.png)
![1-{4-[4-(4-ethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5653873.png)
![5-(cyclopropylsulfonyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5653887.png)

![5-methyl-1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}-1H-tetrazole](/img/structure/B5653896.png)
![6-(4-{4-methyl-5-[(4-methylpiperazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyrimidin-4-amine](/img/structure/B5653901.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1,3-thiazol-4-ylacetyl)piperidine](/img/structure/B5653916.png)
![6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B5653917.png)
![9-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653922.png)
